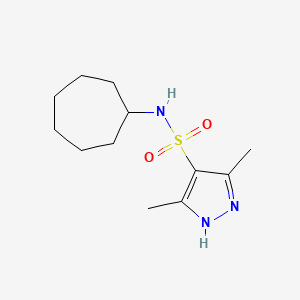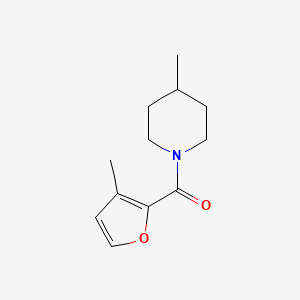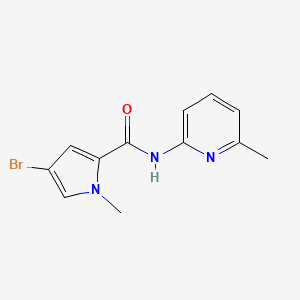
4-bromo-1-methyl-N-(6-methylpyridin-2-yl)pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-1-methyl-N-(6-methylpyridin-2-yl)pyrrole-2-carboxamide, also known as BAY-876, is a small molecule inhibitor of the mitochondrial pyruvate carrier (MPC). The MPC is a key component of the mitochondrial pyruvate metabolism pathway, which is crucial for energy production in cells. BAY-876 has shown promising results in preclinical studies as a potential target for cancer therapy.
Mécanisme D'action
4-bromo-1-methyl-N-(6-methylpyridin-2-yl)pyrrole-2-carboxamide works by inhibiting the MPC, which is responsible for transporting pyruvate into the mitochondria for energy production. By blocking this process, this compound disrupts the energy metabolism of cancer cells, leading to their death. This mechanism of action is specific to cancer cells, as normal cells have alternative pathways for energy production.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their elimination. It has also been shown to inhibit the growth of cancer cells by reducing their ability to proliferate. In addition, this compound has been shown to increase the sensitivity of cancer cells to other cancer treatments, such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-1-methyl-N-(6-methylpyridin-2-yl)pyrrole-2-carboxamide has several advantages for lab experiments, including its specificity for cancer cells, its ability to enhance the effectiveness of other cancer treatments, and its potential for use in combination therapies. However, there are also some limitations to its use in lab experiments, such as the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several potential future directions for research on 4-bromo-1-methyl-N-(6-methylpyridin-2-yl)pyrrole-2-carboxamide. One area of focus could be on further exploring its use in combination therapies with other cancer treatments. Another area of focus could be on developing more potent and selective MPC inhibitors. Additionally, studies could be conducted to determine the safety and efficacy of this compound in human clinical trials.
Méthodes De Synthèse
4-bromo-1-methyl-N-(6-methylpyridin-2-yl)pyrrole-2-carboxamide can be synthesized using a multi-step process involving several chemical reactions. The synthesis starts with the reaction of 4-bromo-1-methylpyrrole-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 6-methylpyridin-2-amine to yield the desired product, this compound.
Applications De Recherche Scientifique
4-bromo-1-methyl-N-(6-methylpyridin-2-yl)pyrrole-2-carboxamide has been extensively studied for its potential use in cancer therapy. In preclinical studies, this compound has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. It has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
4-bromo-1-methyl-N-(6-methylpyridin-2-yl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O/c1-8-4-3-5-11(14-8)15-12(17)10-6-9(13)7-16(10)2/h3-7H,1-2H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVAOIUAZUEOCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=CN2C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonylamino]-4,5-dimethoxybenzoic acid](/img/structure/B7504168.png)
![[4-(Azocane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7504175.png)
![N-[2-(azocan-1-yl)-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7504182.png)
![[2-[(3,5-dichloropyridin-2-yl)amino]-2-oxoethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7504184.png)
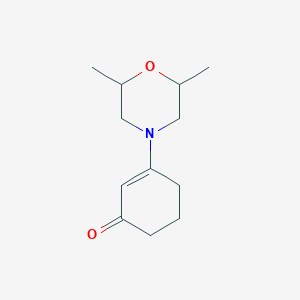
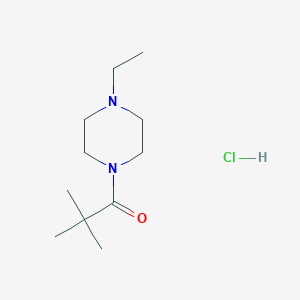
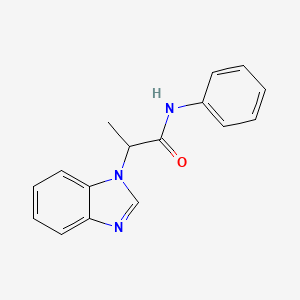


![N-methyl-2-[4-methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B7504245.png)
![1-[5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-methylpyrrol-3-yl]ethanone](/img/structure/B7504246.png)
![[2-(2,5-Dimethylanilino)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate](/img/structure/B7504251.png)
